Cas no 2137916-51-7 (5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione)

5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione structure
2137916-51-7 structure
Product name:5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
CAS No:2137916-51-7
MF:C9H16ClN3O3S
Molecular Weight:281.75963973999
CID:5901994
PubChem ID:165749902

5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione 化学的及び物理的性質

名前と識別子

    • 5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
    • 2137916-51-7
    • EN300-740744
    • インチ: 1S/C9H16ClN3O3S/c10-3-1-2-9(14)12-4-5-13-8(7-12)6-11-17(13,15)16/h8,11H,1-7H2
    • InChIKey: OFPLHDOEGGMELU-UHFFFAOYSA-N
    • SMILES: ClCCCC(N1CCN2C(CNS2(=O)=O)C1)=O

計算された属性

  • 精确分子量: 281.0600902g/mol
  • 同位素质量: 281.0600902g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 395
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.1Ų
  • XLogP3: -0.8

5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-740744-0.5g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
0.5g
$671.0 2025-03-11
Enamine
EN300-740744-2.5g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
2.5g
$1370.0 2025-03-11
Enamine
EN300-740744-10.0g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
10.0g
$3007.0 2025-03-11
Enamine
EN300-740744-0.05g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
0.05g
$587.0 2025-03-11
Enamine
EN300-740744-5.0g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
5.0g
$2028.0 2025-03-11
Enamine
EN300-740744-1.0g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
1.0g
$699.0 2025-03-11
Enamine
EN300-740744-0.25g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
0.25g
$642.0 2025-03-11
Enamine
EN300-740744-0.1g
5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione
2137916-51-7 95.0%
0.1g
$615.0 2025-03-11

5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione 関連文献

5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dioneに関する追加情報

Comprehensive Analysis of 5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione (CAS No. 2137916-51-7)

The compound 5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione (CAS No. 2137916-51-7) represents a sophisticated heterocyclic structure with significant potential in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a thiadiazolo[2,3-a]piperazine core and a 4-chlorobutanoyl side chain, has garnered attention for its versatility in drug design, particularly in modulating enzyme activity and receptor interactions. Researchers are increasingly exploring its applications in targeted therapies, aligning with the growing demand for precision medicine.

In recent years, the scientific community has shown heightened interest in sulfonamide-based heterocycles like this compound due to their bioisosteric properties and metabolic stability. The presence of the 1,1-dione moiety enhances its hydrogen-bonding capacity, a critical feature for binding affinity in drug-receptor complexes. This aligns with current trends in AI-driven drug discovery, where computational models prioritize compounds with optimal pharmacokinetic profiles. Notably, searches for "thiadiazole derivatives in drug development" and "chlorobutanoyl applications in medicinal chemistry" have surged, reflecting its relevance in modern research.

The synthetic route for CAS 2137916-51-7 typically involves multi-step organic transformations, including cyclization and acylation reactions under controlled conditions. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity, a topic frequently queried in academic forums. Its stability under physiological pH ranges makes it a candidate for oral bioavailability studies, addressing a key concern in pharmaceutical formulation discussions.

From a commercial perspective, suppliers often highlight its role as a building block for bioactive molecules, catering to the expanding market of custom synthesis intermediates. Environmental considerations in its production—such as solvent selection and waste management—resonate with the industry's shift toward green chemistry principles, another trending search term among synthetic chemists. Regulatory compliance with REACH and other global standards further underscores its suitability for international research collaborations.

Emerging studies suggest potential applications of this compound in central nervous system (CNS) drug discovery, owing to the piperazine scaffold's prevalence in neuromodulators. This connects with popular inquiries about "blood-brain barrier permeable compounds" and "neuroprotective agents." However, rigorous in vitro and in vivo validations are ongoing to elucidate its full therapeutic spectrum, a process documented in recent patent filings and preprint publications.

In summary, 5-(4-chlorobutanoyl)-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-1,1-dione exemplifies the intersection of structural innovation and practical utility in contemporary chemistry. Its multifaceted properties continue to inspire research across drug discovery, material science, and chemical biology, making it a compound of enduring scientific and industrial value.

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